B1575130 Melanoma antigen preferentially expressed in tumors (301-309)

Melanoma antigen preferentially expressed in tumors (301-309)

カタログ番号: B1575130
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melanoma antigen preferentially expressed in tumors

科学的研究の応用

Diagnostic and Therapeutic Target

Preferentially Expressed Antigen in Melanoma (PRAME) is a cancer/testis antigen overexpressed in various malignancies, making it an attractive target for diagnostic and therapeutic applications. PRAME's external epitope on its membrane-bound form can be targeted with conventional antibodies, offering potential for targeted therapy, diagnostic imaging, and treatment guidance with minimal off-target toxicity (Pankov et al., 2017).

Role in Hematologic Malignancies

PRAME inhibits myeloid differentiation in normal hematopoietic and leukemic progenitor cells, a trait exploited for cancer therapy. Its expression increases with chronic myeloid leukemia progression and is associated with poorer therapeutic responses, suggesting its prognostic potential (Oehler et al., 2009).

Immunohistochemical Marker in Melanocytic Pathology

PRAME serves as an immunohistochemical marker aiding in the diagnosis of challenging melanocytic lesions. It helps differentiate dysplastic naevi from melanoma in situ and nodal metastases from subcapsular naevi, although further characterization is needed for routine clinical application (Wakefield et al., 2021).

Cancer Testis Antigen and Tumorigenesis

As a cancer testis antigen, PRAME plays a pivotal role in cellular processes such as proliferation, apoptosis, differentiation, metastasis, and cancer patient outcomes. Its modulation offers therapeutic potential in various cancer types (Xu et al., 2020).

Prognostic Marker in Other Cancers

PRAME's expression correlates with increased rates of distant metastases and decreased overall survival in breast cancer, making it a prognostic marker independent of traditional clinicopathological markers (Epping et al., 2008).

T-cell Therapy Target

PRAME is a promising target for T-cell therapy as it is frequently expressed in melanomas and other tumor types. CD8+ T cells specific for PRAME can be utilized for anticancer T-cell therapies, highlighting PRAME's utility in immunotherapeutic strategies (Griffioen et al., 2006).

Immunotherapy and Vaccine Development

The development of vaccines targeting PRAME, like MKC1106-PP, shows promise in treating advanced solid tumors. This vaccine regimen, targeting PRAME and prostate-specific membrane antigen, indicates the potential for PRAME in immunotherapy (Weber et al., 2011).

特性

配列

LYVDSLFFL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanoma antigen preferentially expressed in tumors (301-309)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。